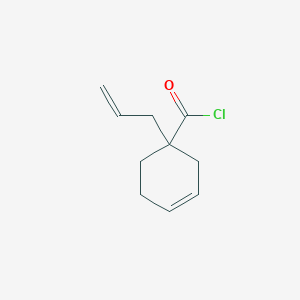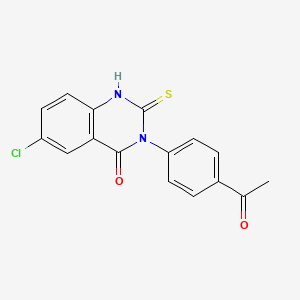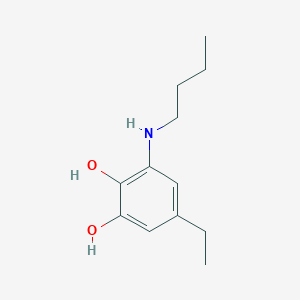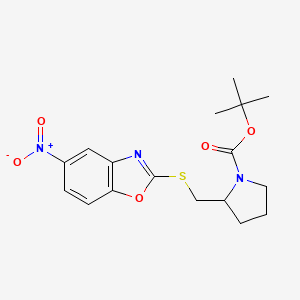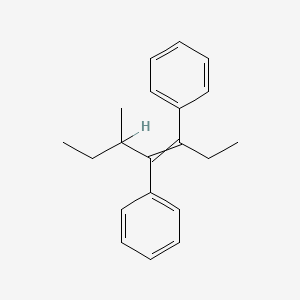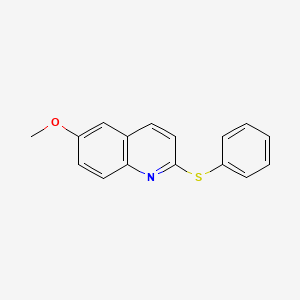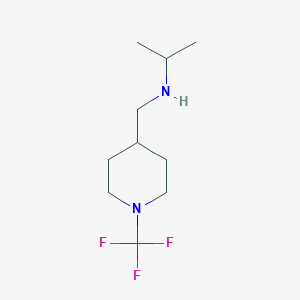
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a propan-2-amine moiety. Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry .
Preparation Methods
The synthesis of N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the Propan-2-Amine Moiety: This step involves the reaction of the piperidine derivative with an appropriate amine source under reductive amination conditions.
Chemical Reactions Analysis
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine can be compared with other piperidine derivatives such as:
4-Amino-2-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group but differs in its ring structure and functional groups.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: This compound features a piperidine ring with different substituents, leading to distinct chemical and biological properties.
This compound stands out due to its unique combination of a trifluoromethyl group and a propan-2-amine moiety, which imparts specific chemical and biological characteristics.
Properties
Molecular Formula |
C10H19F3N2 |
|---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
N-[[1-(trifluoromethyl)piperidin-4-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C10H19F3N2/c1-8(2)14-7-9-3-5-15(6-4-9)10(11,12)13/h8-9,14H,3-7H2,1-2H3 |
InChI Key |
VQYAWVYSHIVHEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1CCN(CC1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


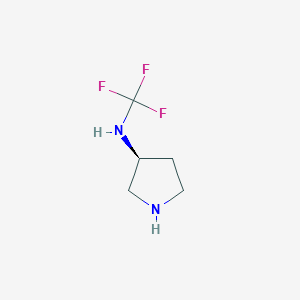
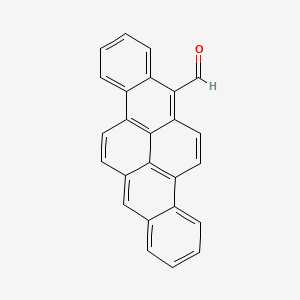
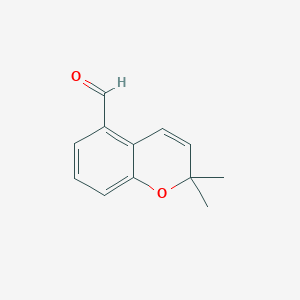
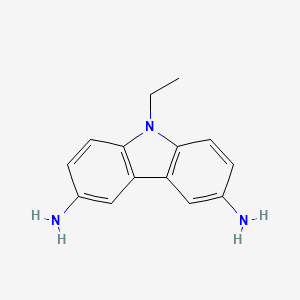
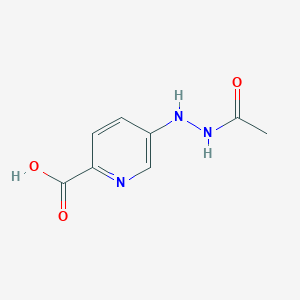
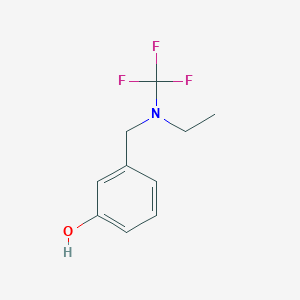
![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)
